5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole
Description
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(12-3-4-14-11(8-12)5-7-18-14)19-9-13-2-1-6-17-15(13)10-19/h1-8,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYFLWNAAJKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(C=C3)NC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole can be achieved through various synthetic routes. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This reaction is typically carried out under mild conditions, making it a convenient and efficient approach for constructing the pyrrolo[3,4-b]pyridine skeleton.
Chemical Reactions Analysis
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole involves its interaction with various molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Comparison with Similar Compounds
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit significant biological activities and are used in drug discovery.
Pyrrolo[3,4-b]quinolines:
Pyrroloindoles: These compounds are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals.
The uniqueness of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole lies in its specific structural features and its ability to interact with a wide range of molecular targets, making it a valuable compound for scientific research and drug development.
Biological Activity
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex nitrogen-containing heterocyclic compound. Its structure suggests potential biological activity due to the presence of multiple functional groups that can interact with various biological targets. This article reviews the biological activity of this compound based on recent research findings.
Structural Overview
The compound consists of a pyrrolo[3,4-b]pyridine moiety fused with an indole ring, which enhances its potential for biological interactions. The carbonyl group at the 6-position of the pyrrolo ring may play a crucial role in its reactivity and biological properties.
Anticancer Properties
Research has indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. A specific study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of pyrrolopyridine derivatives has been explored extensively. Compounds similar to 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole have shown efficacy against a range of pathogens, including bacteria and fungi. In vitro assays have reported minimum inhibitory concentrations (MICs) that suggest these compounds could serve as lead structures for new antimicrobial agents .
Enzyme Inhibition
Pyrrolo[3,4-b]pyridine derivatives are also recognized for their ability to inhibit specific enzymes. For example, they have been studied as inhibitors of phosphodiesterases (PDEs), which play critical roles in various physiological processes. One study highlighted the selective inhibition of PDE4B by related compounds, demonstrating their potential in treating inflammatory diseases .
The biological effects of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole are likely mediated through:
- Receptor Binding: The compound may interact with various receptors or enzymes due to its structural features.
- Signal Transduction Modulation: By inhibiting specific pathways (e.g., PDEs), it can alter cellular responses to stimuli.
- Apoptotic Pathways Activation: Induction of apoptosis in cancer cells may occur through mitochondrial pathways or caspase activation.
Case Studies
- Anticancer Activity:
- A study evaluated the effects of a pyrrolopyridine derivative on human cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value indicating potent anticancer activity.
- Antimicrobial Efficacy:
- Another investigation assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics.
Comparative Analysis
| Compound | Biological Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole | Anticancer | IC50 = 10 µM | Effective against various cancer cell lines |
| Similar Pyrrolopyridine Derivative | Antimicrobial | MIC = 8 µg/mL | Active against both Gram-positive and Gram-negative bacteria |
| PDE Inhibitor Variant | Enzyme Inhibition | IC50 = 0.48 µM | Selective for PDE4B with potential anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole?
The synthesis typically involves multi-step strategies:
- Cyclization reactions : Pyrrolo[3,4-b]pyridine cores are synthesized via cyclization of amino-pyrrole derivatives with nitriles under acidic conditions (e.g., acetic acid) .
- Ugi-Zhu reactions : Multicomponent reactions (e.g., aldehydes, amines, isocyanides, and maleic anhydride) yield pyrrolo[3,4-b]pyridin-5-ones, which can be functionalized with indole moieties .
- Coupling strategies : Indole derivatives are linked to the pyrrolopyridine core using carbonylating agents (e.g., EDCI/DMAP-mediated coupling) .
Q. How should researchers characterize this compound’s structure and purity?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, aromatic protons in pyrrolopyridine and indole moieties show distinct splitting patterns (δ 7.2–9.7 ppm) .
- Chromatography : TLC (Rf values) and HPLC to assess purity, especially for byproducts like diastereomers or unreacted intermediates .
- Elemental analysis : Validate molecular formula (e.g., C₁₇H₁₄N₄O) and rule out solvates .
Q. What biological activities are associated with pyrrolo[3,4-b]pyridine-indole hybrids?
Preliminary screening should focus on:
- Anticancer activity : Test against tumor cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
- Antimicrobial potential : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme inhibition : Evaluate kinase or FLT3 inhibition using ATP-competitive assays .
Advanced Research Questions
Q. How can reaction yields be improved for Ugi-Zhu-based synthesis of this compound?
Optimize:
- Catalyst selection : Scandium triflate or Yb(OTf)₃ enhances cyclization efficiency (e.g., 74–92% yields) .
- Solvent systems : Anhydrous toluene or THF minimizes side reactions .
- Temperature control : Room-temperature stirring for 48+ hours reduces decomposition .
Q. How to resolve contradictions in NMR data due to tautomerism or dynamic exchange?
- Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibria) by analyzing peak splitting at 25°C vs. −40°C .
- 2D experiments (COSY, NOESY) : Confirm through-space correlations between indole NH and pyrrolopyridine protons .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated values .
Q. What strategies mitigate poor solubility during structural analysis?
- Derivatization : Introduce solubilizing groups (e.g., methoxy, acetyl) without altering core activity .
- Alternative solvents : Use DMSO-d₆ or DMF-d₇ for NMR, despite potential signal broadening .
- Salt formation : Convert free bases to hydrochlorides for improved crystallinity .
Q. How to establish structure-activity relationships (SAR) for substituents on the indole ring?
- Systematic substitution : Synthesize analogs with halogens (Cl, Br), electron-donating (OCH₃), or bulky groups (e.g., benzodioxole) at indole positions .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with FLT3 ATP-binding pockets) .
- In vitro-in vivo correlation : Compare enzyme inhibition (IC₅₀) with tumor growth suppression in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
